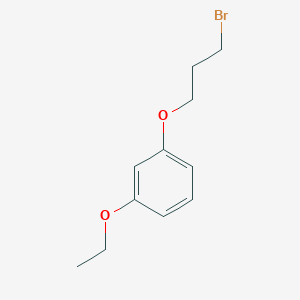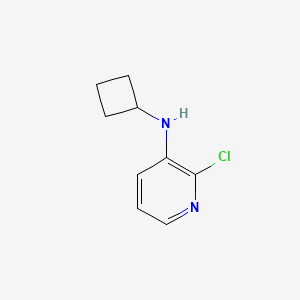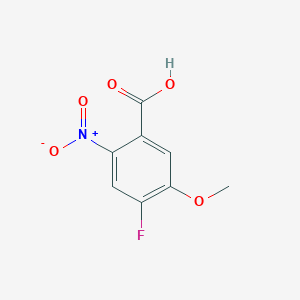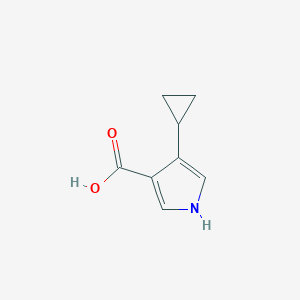![molecular formula C11H20Cl2N4O B1443543 Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride CAS No. 1361115-34-5](/img/structure/B1443543.png)
Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride
Descripción general
Descripción
“Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride” is a complex organic compound. It likely contains a cyclopentanecarboxylic acid moiety, an amide group, and a pyrazolyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . The amide group could potentially be introduced through a reaction with an appropriate amine .Aplicaciones Científicas De Investigación
Antiglaucoma Activity
Cyclopentanecarboxylic acid derivatives, particularly those related to pyrazole carboxylic acids, have been studied for their potential antiglaucoma activity. A study by Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives and investigated their effects on carbonic anhydrase isoenzymes, which are relevant in the treatment of glaucoma. These derivatives were found to be potent inhibitors, suggesting potential application in antiglaucoma therapies (Kasımoğulları et al., 2010).
Antimicrobial Activity
Research by Ram et al. (1989) explored the synthesis of 4-Amino-3-pyrazolo-1,2,4-triazoles, which are structurally related to cyclopentanecarboxylic acid derivatives, and evaluated their antimicrobial properties. Although these specific compounds did not show significant activity, this area of research highlights the potential of such derivatives in antimicrobial applications (Ram et al., 1989).
Synthetic Chemistry and Derivative Formation
Yakovenko et al. (2020) conducted research on the synthesis of pyrazolo[4,3-b]pyridine derivatives, demonstrating the versatility of cyclopentanecarboxylic acid derivatives in forming complex heterocyclic compounds. Such compounds have potential applications in various fields of chemistry and pharmacology (Yakovenko et al., 2020).
Agricultural Chemistry
Beck et al. (1988) described the conversion of 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid, ethyl esters, closely related to cyclopentanecarboxylic acid derivatives, into cyano esters. These cyano esters serve as precursors to chemical hybridizing agents in wheat and barley, indicating an application in agricultural chemistry (Beck et al., 1988).
Antitumor Agents
Yoshida et al. (2005) synthesized derivatives based on pyrazole carboxylic acid amides, showcasing their potential as antitumor agents. These compounds, particularly those with selective cytotoxicity against tumorigenic cell lines, highlight the therapeutic potential of cyclopentanecarboxylic acid derivatives in oncology (Yoshida et al., 2005).
Propiedades
IUPAC Name |
N-[2-(4-aminopyrazol-1-yl)ethyl]cyclopentanecarboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.2ClH/c12-10-7-14-15(8-10)6-5-13-11(16)9-3-1-2-4-9;;/h7-9H,1-6,12H2,(H,13,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTCNYBEZWYSAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCN2C=C(C=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine](/img/structure/B1443464.png)






![2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid](/img/structure/B1443476.png)



![Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-](/img/structure/B1443482.png)